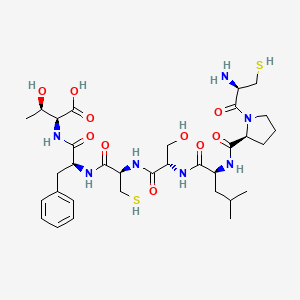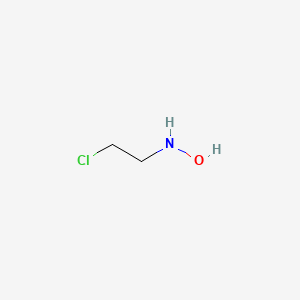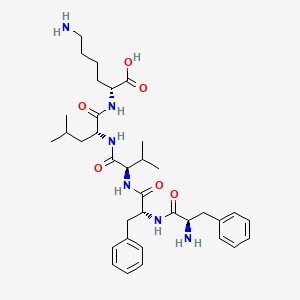
D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine is a synthetic peptide composed of five D-amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as preparative HPLC, are employed to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions can occur at specific amino acid residues, often facilitated by reagents like N-hydroxysuccinimide (NHS) esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .
Aplicaciones Científicas De Investigación
D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological processes.
Industry: Utilized in the development of peptide-based drugs and other biotechnological applications.
Mecanismo De Acción
The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating signaling pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Difelikefalin: A synthetic peptide with a similar structure, used as an analgesic opioid peptide.
D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysyl-D-lysine: Another related peptide with an additional lysine residue.
Uniqueness
D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine is unique due to its specific sequence of D-amino acids, which can confer distinct biological and chemical properties. Its stability and resistance to enzymatic degradation make it particularly valuable in various applications .
Propiedades
Número CAS |
365537-58-2 |
|---|---|
Fórmula molecular |
C35H52N6O6 |
Peso molecular |
652.8 g/mol |
Nombre IUPAC |
(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C35H52N6O6/c1-22(2)19-28(32(43)38-27(35(46)47)17-11-12-18-36)40-34(45)30(23(3)4)41-33(44)29(21-25-15-9-6-10-16-25)39-31(42)26(37)20-24-13-7-5-8-14-24/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H,38,43)(H,39,42)(H,40,45)(H,41,44)(H,46,47)/t26-,27-,28-,29-,30-/m1/s1 |
Clave InChI |
VAEGNHSGRUXLDH-XZTOTZIXSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


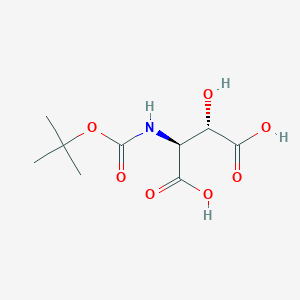
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
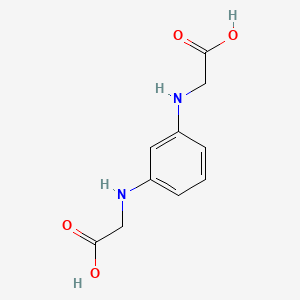
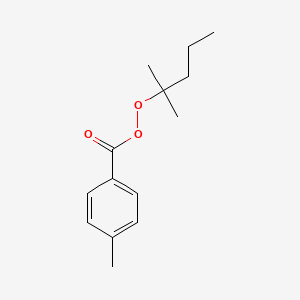
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
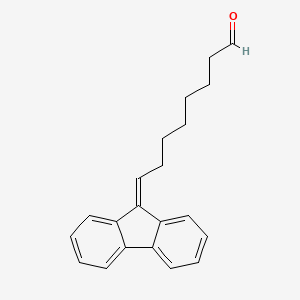
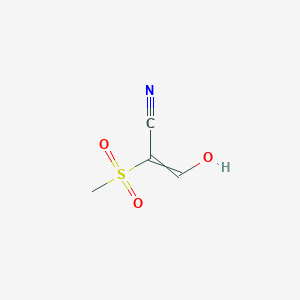
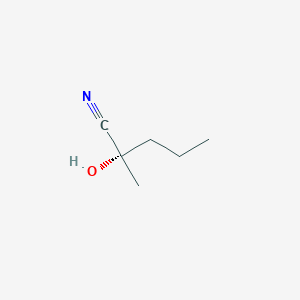

![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
